molecular formula C8H11IO3 B2673830 Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate CAS No. 128738-19-2

Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B2673830
CAS No.: 128738-19-2
M. Wt: 282.077
InChI Key: UXXASVLAMOKINZ-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The synthesis of this compound is rooted in advancements in palladium-catalyzed carbonylative methodologies. Early approaches to furan carboxylates relied on stoichiometric halogenation and cyclization of propargyl alcohols, which suffered from low regioselectivity and harsh conditions. A pivotal shift occurred with the adoption of PdI₂/KI catalytic systems, enabling oxidative carbonylation of 3-yne-1,2-diol derivatives under milder conditions (100°C, 40 atm CO/air). This method achieved yields of 56–93% through a cascade 5-endo-dig cyclization-alkoxycarbonylation-dehydration sequence, marking a significant efficiency improvement.

Subsequent refinements introduced iodocyclization strategies, where 2-iodo-2-alken-1-ones underwent Sonogashira coupling with terminal alkynes followed by electrophilic cyclization using I₂ in diol solvents. For instance, iodocyclization of pent-4-yn-1,2-diol derivatives produced 3-iodofuran intermediates, which were further functionalized via palladium-catalyzed carboalkoxylation under 1 atm CO to yield target compounds. These developments underscore the compound’s role in bridging traditional heterocyclic synthesis with modern catalytic methodologies.

Table 1: Evolution of Synthetic Methods for this compound

Method Catalyst System Conditions Yield (%) Reference
Oxidative Carbonylation PdI₂/KI 100°C, 40 atm CO/air 56–93
Iodocyclization-Carbonylation Pd(OAc)₂/PCy₃ 110°C, 1 atm CO 70–85
Electrophilic Cyclization I₂/NaHCO₃ RT, MeCN 83–90

Significance in Heterocyclic Chemistry

The compound’s iodomethyl group acts as a linchpin for cross-coupling reactions, enabling Suzuki-Miyaura and Heck couplings to install aryl or alkenyl motifs. The electron-withdrawing ester group at C-3 stabilizes the furan ring while directing electrophilic substitutions to the C-4 and C-5 positions. Additionally, the 4,5-dihydrofuran moiety introduces partial saturation, reducing ring aromaticity and enhancing susceptibility to ring-opening reactions—a property exploited in lactone and spirocyclic compound syntheses.

Table 2: Key Reactivity Patterns Enabled by Structural Features

Structural Feature Reactivity Pathway Application Example
Iodomethyl Group Cross-Coupling (Suzuki, Heck) Biaryl furan derivatives
4,5-Dihydrofuran Saturation Acid-Catalyzed Ring-Opening Tetrahydrofuran-based macrocycles
Ester Functionality Nucleophilic Acyl Substitution Amide/Thioester analogs

Position in Furan Derivative Research

Within the furan carboxylate family, this compound occupies a niche due to its balanced steric and electronic profile. Compared to fully aromatic analogs like methyl furan-2-carboxylate, its reduced ring strain facilitates regioselective functionalization, while the iodomethyl group offers superior leaving-group potential over chloro or bromo analogs. Recent studies highlight its utility in synthesizing isoindolinones and isobenzofuranimines via Pd-catalyzed carbonylative annulation, underscoring its value in accessing nitrogen-containing heterocycles.

The compound’s modular synthesis—from readily available 3-yne-1,2-diols—positions it as a cornerstone in combinatorial chemistry. For example, parallel iodocyclization of diol libraries enables rapid generation of diversified furan scaffolds, which are subsequently derivatized through cross-coupling or carbonylation. This adaptability aligns with modern trends in fragment-based drug discovery, where rapid access to structurally diverse intermediates is paramount.

Properties

IUPAC Name

methyl 2-(iodomethyl)-5-methyl-2,3-dihydrofuran-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXASVLAMOKINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(O1)CI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a dihydrofuran derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide or thiourea, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or other reduced forms.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for further pharmacological studies:

  • Anticancer Properties : Compounds similar to methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate have been shown to induce apoptosis in cancer cell lines. For instance, derivatives of 4,5-dihydrofuran-3-carboxylates have demonstrated significant cytotoxic effects against leukemia cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways .
  • Antimicrobial Activity : Some studies indicate that dihydrofuran derivatives possess antibacterial and antifungal properties. This suggests that this compound could be explored for its potential in treating infections caused by resistant microbial strains .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules due to its reactivity. The presence of the iodomethyl group allows for nucleophilic substitutions, which can lead to the formation of various functionalized derivatives. This synthetic versatility is crucial in developing new chemical entities with desired biological activities .
  • Building Block for Drug Development : As a structural motif found in various natural products and pharmaceuticals, this compound can be used as a building block in the design of new drugs targeting specific diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar compounds induce apoptosis in HL-60 leukemia cells via ROS production and mitochondrial membrane potential alteration .
Study BAntimicrobial PropertiesFound that dihydrofuran derivatives exhibit significant antibacterial activity against various pathogens, suggesting potential therapeutic applications .
Study CSynthetic PathwaysExplored the use of this compound as an intermediate for synthesizing complex molecules, enhancing drug discovery processes .

Mechanism of Action

The mechanism of action of Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate, we analyze structurally related dihydrofuran carboxylate derivatives from recent research (). These compounds share the 4,5-dihydrofuran-3-carboxylate core but differ in substituents, which influence their physical properties and synthetic utility.

Table 1: Structural and Physical Comparison of Dihydrofuran Carboxylate Derivatives

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Features
This compound Iodomethyl (5), Methyl (2) N/A N/A Reactive iodomethyl group; commercial
trans-Ethyl 5-benzoyl-2-((4-chlorophenylsulfonyl)methyl)-4-(4-isopropylphenyl)-4,5-dihydrofuran-3-carboxylate (10j) Benzoyl (5), 4-Chlorophenylsulfonyl (2), 4-Isopropylphenyl (4) 60 127–128 Bulky aryl groups; pale yellow solid
trans-Ethyl 5-benzoyl-4-(4-chlorophenyl)-2-((4-chlorophenylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylate (10k) Benzoyl (5), 4-Chlorophenyl (4), 4-Chlorophenylsulfonyl (2) 67 139–140 Dual chloro substituents; higher melting point
trans-Ethyl 5-benzoyl-2-((4-chlorophenylsulfonyl)methyl)-4-(4-methoxyphenyl)-4,5-dihydrofuran-3-carboxylate (10l) Benzoyl (5), 4-Methoxyphenyl (4) 70 120–121 Methoxy group enhances solubility
trans-Ethyl 5-benzoyl-4-(2-bromophenyl)-2-((4-chlorophenylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylate (10m) Benzoyl (5), 2-Bromophenyl (4) 70 128–129 Bromine adds steric hindrance
trans-Ethyl 5-benzoyl-4-(3-bromophenyl)-2-((4-chlorophenylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylate (10n) Benzoyl (5), 3-Bromophenyl (4) 70 139–140 Bromine position affects crystal packing

Key Findings:

Reactivity : this compound is distinct due to its iodomethyl group, a superior leaving group compared to sulfonylmethyl substituents in compounds 10j–10n. This makes it more reactive in cross-coupling or alkylation reactions .

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds with halogenated aryl groups (e.g., 10k, 10m, 10n) exhibit higher melting points (139–140°C vs. 120–128°C for others), likely due to increased intermolecular halogen bonding .
  • Electron-Donating Groups : The methoxy-substituted derivative (10l) has a lower melting point (120–121°C), suggesting reduced crystal lattice stability from enhanced solubility .

Synthetic Utility: The target compound’s iodine atom enables facile functionalization (e.g., Suzuki-Miyaura coupling), whereas sulfonylmethyl groups in 10j–10n may require harsher conditions for modification .

Biological Activity

Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. Its unique structure, characterized by an iodomethyl group attached to a dihydrofuran ring, makes it a promising candidate for various biological and chemical studies. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-(iodomethyl)-5-methyl-2,3-dihydrofuran-4-carboxylate
  • CAS Number : 128738-19-2
  • Molecular Formula : C8H11IO3
  • Molecular Weight : 282.08 g/mol

The compound features an iodomethyl group, which enhances its reactivity. This property is crucial for its biological activity, particularly in interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The iodomethyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites in biomolecules. This interaction can lead to various biochemical effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades.

Biological Activity Studies

Several studies have investigated the biological activities of related furan derivatives, providing insights into the potential effects of this compound.

Antimicrobial Activity

Furan derivatives have shown significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for some derivatives were as low as 1.00 µg/mL against Staphylococcus aureus .

Anticancer Activity

Research has highlighted the anticancer potential of furan derivatives:

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 5-(bromomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylateBromomethyl StructureModerate antibacterial activity
Methyl 5-(chloromethyl)-2-methyl-4,5-dihydrofuran-3-carboxylateChloromethyl StructureLower cytotoxicity compared to iodinated analogs
Methyl 5-(hydroxymethyl)-2-methyl-4,5-dihydrofuran-3-carboxylateHydroxymethyl StructureNotable cytotoxicity against cancer cell lines

The presence of the iodomethyl group in this compound enhances its reactivity compared to its bromine or chlorine analogs. This increased reactivity may confer superior biological activity.

Case Studies and Research Findings

  • Cell Proliferation Studies : In a study involving furan derivatives, compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability at micromolar concentrations .
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mechanisms involving ROS generation and mitochondrial membrane potential disruption . This suggests that this compound may also possess such capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-(iodomethyl)-2-methyl-4,5-dihydrofuran-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer: The synthesis typically involves iodination of a methyl-substituted dihydrofuran precursor. For example, halogenation under mild conditions (e.g., using N-iodosuccinimide in dichloromethane at 0–5°C) can minimize side reactions. Purification via column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) improves yield (≥75%) . Recrystallization from methylene chloride/petroleum ether mixtures may further enhance purity .

Q. How should researchers characterize the stereochemical configuration of the iodomethyl group in this compound?

  • Methodological Answer: X-ray crystallography is definitive for stereochemical assignment. Alternatively, NOESY NMR can identify spatial proximity between the iodomethyl proton and adjacent methyl or carbonyl groups. For dynamic systems, variable-temperature NMR (e.g., 25°C to −40°C) helps resolve conformational exchange .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer: The iodomethyl group may release iodine vapor under heat. Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; monitor for respiratory irritation (classified as STOT SE3) . Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., split signals vs. singlet for methyl groups) be resolved during structural validation?

  • Methodological Answer: Split signals often arise from restricted rotation or diastereotopicity. DFT calculations (e.g., B3LYP/6-31G*) model rotational barriers. Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) may suppress exchange broadening. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies mitigate iodine-mediated side reactions (e.g., elimination or ring-opening) during derivatization?

  • Methodological Answer: Use bulky bases (e.g., DBU) to suppress β-elimination. Low-temperature conditions (−20°C) stabilize the dihydrofuran ring during nucleophilic substitutions. Chelating agents like 18-crown-6 can sequester metal impurities that catalyze decomposition .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The iodomethyl group acts as a directing group, enabling regioselective palladium-catalyzed couplings. Optimize ligand systems (e.g., XPhos) and solvent polarity (toluene/water biphasic systems) to enhance catalytic turnover. Monitor for competing protodeiodination using GC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer: Variations often stem from polymorphic forms or residual solvents. Re-crystallize under controlled conditions (slow cooling vs. rapid precipitation). Compare DSC thermograms and powder XRD patterns. For NMR, calibrate using internal standards (e.g., TMS) and confirm solvent purity .

Q. Why do catalytic hydrogenation attempts of the dihydrofuran ring yield inconsistent results?

  • Methodological Answer: The iodine atom may poison platinum or palladium catalysts. Switch to Raney nickel or employ transfer hydrogenation (e.g., ammonium formate/Pd/C). Pre-treatment with activated carbon removes iodide contaminants .

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